N-(5-chloro-2-methoxyphenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of functional groups such as the chloro, methoxy, and fluorine substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and fluorinating agents. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a compound with a different functional group in place of the original one.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effect. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide
- N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-benzamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can make it more effective in certain applications compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O4S/c1-30-21-10-7-16(23)13-20(21)26-22(27)18-14-17(8-9-19(18)24)31(28,29)25-12-11-15-5-3-2-4-6-15/h5,7-10,13-14,25H,2-4,6,11-12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVWBLGRWHYFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CCCCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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